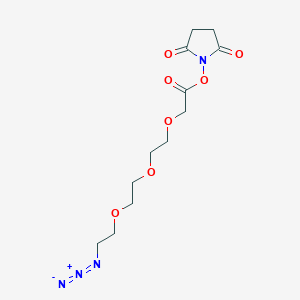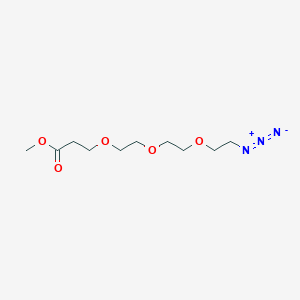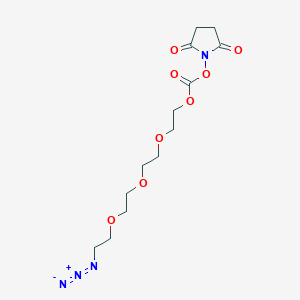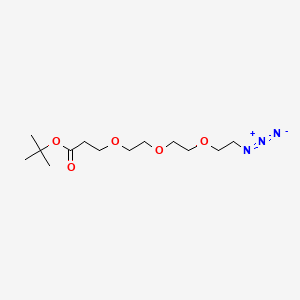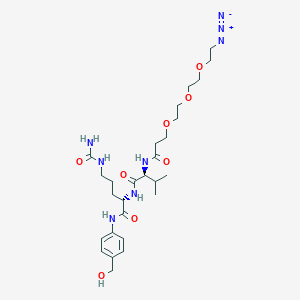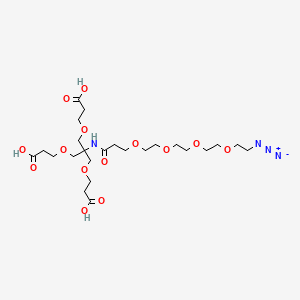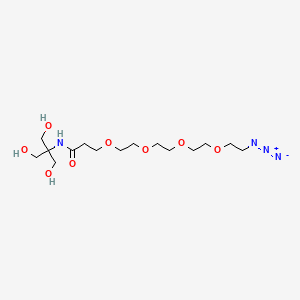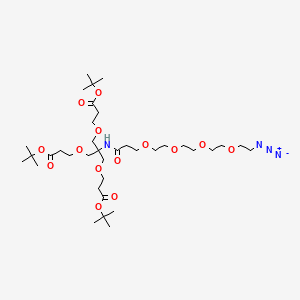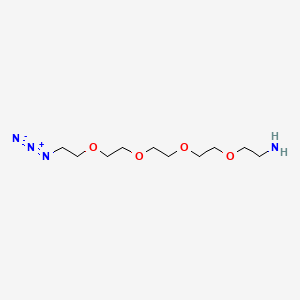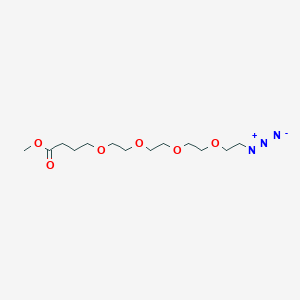![molecular formula C26H46O3 B605913 (3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Overview
Description
Mechanism of Action
Target of Action
BAR501, also known as “(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-(®-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol”, is a potent and selective agonist of GPBAR1 . GPBAR1, also known as TGR5 or M-BAR, is a G protein–coupled receptor for secondary bile acids .
Mode of Action
The activation of GPBAR1 by BAR501 leads to an increase in energy expenditure in the adipose tissue and promotes the release of Glucagon-like peptide (GLP)-1 and FGF15 . Furthermore, GPBAR1 is expressed by cells of innate immunity and endothelial cells, and its systemic activation counter-regulates leukocytes/endothelial cells adhesion .
Biochemical Pathways
The activation of GPBAR1 by BAR501 affects several biochemical pathways. It has been shown to modulate the expression of multiple pathways, including the chemokine CCL2 and its receptor, CCR2 . It also increases the expression of GLP-1 mRNA . In addition, BAR501 has been found to exert anti-inflammatory activity by down-regulating the expression of many genes belonging to inflammatory pathways .
Pharmacokinetics
It has been shown that pretreating rats for 6 days with bar501 reduces basal portal pressure and blunts the vasoconstriction activity of norepinephrine . Furthermore, treating mice with BAR501 at the dose of 15 mg/Kg reduces portal pressure and AST plasma levels .
Result of Action
The activation of GPBAR1 by BAR501 results in various molecular and cellular effects. It has been shown to decrease body weight gain and increase insulin sensitivity . It also results in the reduction of thickness and atheroma area in the aorta with a decrease in infiltrating GPBAR1+ immune cells . Furthermore, BAR501 has been found to induce autophagy in fed mice .
Action Environment
The action of BAR501 is influenced by environmental factors. For instance, it has been shown that GPBAR1 activation reduces systemic inflammation induced by a high-fat diet, thereby reducing atherosclerotic lesions in the aorta . This suggests that the diet of the individual can influence the efficacy of BAR501.
Preparation Methods
BAR501 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of bile acid derivatives as starting materials. The process includes steps such as esterification, reduction, and selective functional group modifications to achieve the desired structure .
Chemical Reactions Analysis
BAR501 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BAR501 may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
BAR501 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of GPBAR1 and its downstream effects.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases, metabolic disorders, and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting GPBAR1 for various therapeutic applications
Comparison with Similar Compounds
BAR501 is unique in its high selectivity for GPBAR1, distinguishing it from other bile acid derivatives and GPBAR1 agonists. Similar compounds include:
TC-G 1005: A potent and selective GPBAR1 agonist with higher affinity than BAR501.
SBI-115: An antagonist of GPBAR1, used to study the inhibition of GPBAR1-mediated effects.
BAR501’s specificity for GPBAR1 without significant activity at FXR makes it a valuable tool for studying GPBAR1-mediated pathways and developing targeted therapies .
Properties
IUPAC Name |
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-CRPAWOMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


